Ruxolitinib was first approved by the U.S. Food and Drug Administration in 2011 for the treatment of myelofibrosis. It belongs to the class of drugs known as JAK inhibitors, which modulate cytokine signaling pathways crucial for immune responses and hematopoiesis.
The synthesis of ruxolitinib sulfate involves several key steps, primarily focusing on the formation of the active pharmaceutical ingredient followed by sulfation to produce the sulfate salt.
The synthesis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification, ensuring that the final product meets pharmaceutical standards for potency and purity .
Ruxolitinib sulfate has a complex molecular structure characterized by a pyrrolopyrimidine core. The molecular formula is C_17H_20N_4O_3S, with a molecular weight of approximately 388.43 g/mol.
The structural representation includes:
Ruxolitinib sulfate participates in various chemical reactions relevant to its pharmacological activity:
The inhibition mechanism involves hydrogen bonding interactions between ruxolitinib and key amino acid residues in the JAK enzymes, stabilizing its binding and enhancing its inhibitory effects .
Ruxolitinib sulfate exerts its therapeutic effects by inhibiting the activity of JAK1 and JAK2, which are critical in cytokine signaling pathways. By blocking these pathways, ruxolitinib reduces inflammation and alters immune responses.
Ruxolitinib sulfate is primarily utilized in clinical settings for:
Ruxolitinib sulfate is the sulfate salt form of ruxolitinib, a potent Janus kinase (JAK) inhibitor with the chemical name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile sulfate. Its molecular formula is C₁₇H₂₀N₆O₄S, corresponding to a molecular weight of 404.444 g/mol [1] [5]. The compound features a chiral center at the C3 position of the propanenitrile moiety, where the cyclopentyl and pyrazole groups are attached. The biologically active (R)-enantiomer exhibits >130-fold selectivity for JAK1/2 over JAK3, with IC₅₀ values of 3.3 nM and 2.8 nM, respectively [5] [7]. The pyrrolo[2,3-d]pyrimidine core serves as a key pharmacophore, enabling competitive ATP binding at the JAK kinase domain [8].
Ruxolitinib sulfate exhibits pH-dependent solubility, with high solubility in acidic conditions (pH < 4) and reduced solubility at neutral or alkaline pH. This property is leveraged for enteric coating in oral formulations to prevent gastric degradation [2] [9].
Table 1: Physicochemical Properties of Ruxolitinib Sulfate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 404.444 g/mol | - |
pKa | 9.1 (pyrazole-N), 3.8 (pyrrole-NH) | Predicted |
LogP (Partition Coefficient) | 3.89 ± 0.35 | Experimental |
Solubility in Water | >50 mg/mL | pH 1.2 (simulated gastric fluid) |
Solubility in Water | <1 mg/mL | pH 7.4 (physiological buffer) |
Stability | Degrades under oxidative conditions | Photostable at room temperature |
Degradation Pathways:
Formulation strategies include microencapsulation to mitigate hygroscopicity and salt formation with sulfate to enhance crystallinity. Solid-state characterization confirms it exists as a crystalline hydrate under ambient conditions [2].
Route 1: Chiral Resolution Approach (Patent WO2017114461A1)
This cost-effective route employs a late-stage chiral resolution:
Route 2: Asymmetric Synthesis (Patent US10562904B2)
A rhodium-catalyzed asymmetric addition achieves enantioselectivity:
Route 3: Enzymatic Desymmetrization
An organocatalytic aza-Michael reaction using proline derivatives achieves 90% ee, though industrial scalability is limited [9].
Table 2: Industrial Synthesis Route Comparison
Parameter | Route 1 | Route 2 | Route 3 |
---|---|---|---|
Steps | 6 steps | 4 steps | 5 steps |
Overall Yield | 28% | 42% | 31% |
Chiral Control | Resolution | Catalytic asymmetric | Enzymatic |
Cost Efficiency | High | Low (expensive catalysts) | Moderate |
Industrial Adoption | Preferred | Limited | Pilot scale |
Critical Process Considerations:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3